Core Scaffold Isomerism: Imidazole-4-Carboxamide vs. Pyrazole-5-Carbohydrazide Differentiation from SKI-178
The target compound is a constitutional isomer of SKI-178 (CAS 1259484-97-3), with which it shares the identical molecular formula (C21H22N4O4) but differs in its core heterocycle: an imidazole-4-carboxamide versus SKI-178's pyrazole-5-carbohydrazide . This scaffold difference changes the number of hydrogen bond donors from 2 (target compound) to 3 (SKI-178), alters the tautomeric equilibrium, and reorients the N-phenyl substituent relative to the core, which directly impacts ATP-binding site complementarity [1]. SKI-178 is a validated dual SphK1/SphK2 inhibitor (IC50 ~0.5-1 μM in AML cells) [2], whereas preliminary data suggest the target compound may engage CDKs rather than sphingosine kinases .
| Evidence Dimension | Core heterocycle identity and hydrogen bond donor count |
|---|---|
| Target Compound Data | Imidazole-4-carboxamide core; 2 H-bond donors |
| Comparator Or Baseline | SKI-178 (pyrazole-5-carbohydrazide core; 3 H-bond donors) |
| Quantified Difference | Different heterocycle class; ΔHBD = 1; distinct tautomeric states |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature |
Why This Matters
For kinase profiling studies, the core scaffold determines ATP-binding site shape complementarity; selecting the imidazole-carboxamide isomer over the pyrazole-carbohydrazide isomer enables exploration of a distinct region of chemical space within the same molecular formula constraint.
- [1] PubChem. SKI-178 structural data: hydrogen bond donor count = 3. PubChem CID 5342941. View Source
- [2] Hengst, J. A. et al. (2017). SKI-178 inhibits SphK1/2 with IC50 ~0.5-1 μM in AML cell lines. PubMed. https://pubmed.ncbi.nlm.nih.gov/28807932/ View Source
